molecular formula C7H10ClN3OS2 B2416329 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 391864-07-6

2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2416329
CAS No.: 391864-07-6
M. Wt: 251.75
InChI Key: XPWOOHOBQMYJPF-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound with the molecular formula C7H10ClN3OS2. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted thiadiazole derivatives.

    Oxidation Reactions: Formation of sulfoxides and sulfones.

    Reduction Reactions: Formation of amines and thiols.

Scientific Research Applications

2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential biological processes in microorganisms. This results in the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific substitution pattern and the presence of the ethylthio group, which imparts distinct chemical and biological properties. This compound exhibits a broader spectrum of biological activities compared to its analogs, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS2/c1-3-13-7-11-10-6(14-7)9-5(12)4(2)8/h4H,3H2,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWOOHOBQMYJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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